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Cat. No.: B1580624

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-AMC (Cbz-Glycyl-L-prolyl-7-amido-4-methylcoumarin) is a highly sensitive and
specific fluorogenic substrate widely utilized in biochemical and pharmaceutical research for
the detection and characterization of certain proteases. Its utility lies in its ability to remain non-
fluorescent until enzymatically cleaved, after which it releases the highly fluorescent molecule
7-amido-4-methylcoumarin (AMC). This property allows for the real-time, continuous monitoring
of enzyme activity, making it an invaluable tool for enzyme kinetics, inhibitor screening, and
diagnostic assays.

This technical guide provides an in-depth overview of the core fluorogenic properties of Z-Gly-
Pro-AMC, detailed experimental protocols, and quantitative data to facilitate its effective use in
research and drug development.

Core Properties and Mechanism of Action

Z-Gly-Pro-AMC is a synthetic peptide composed of a Glycine-Proline dipeptide sequence
linked to the fluorophore 7-amido-4-methylcoumarin. The N-terminus is protected by a
benzyloxycarbonyl (Z) group, which enhances substrate specificity.

The fundamental principle behind the fluorogenic nature of Z-Gly-Pro-AMC is a phenomenon
known as fluorescence resonance energy transfer (FRET) or quenching. In the intact substrate,
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the proximity of the AMC group to the rest of the molecule keeps it in a non-fluorescent or
qguenched state. Specific proteases, primarily those with post-proline cleaving activity,
recognize and hydrolyze the amide bond between the proline residue and the AMC moiety.
This cleavage event liberates the free AMC, which is highly fluorescent upon excitation. The
resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic
activity.

The primary enzymes that cleave Z-Gly-Pro-AMC include:

» Prolyl Endopeptidase (PREP or POP): A serine protease that cleaves peptide bonds on the
C-terminal side of proline residues.[1]

o Fibroblast Activation Protein (FAP): A type Il transmembrane serine protease with both
dipeptidyl peptidase and endopeptidase activity. FAP is a significant target in cancer
research due to its selective expression on reactive stromal fibroblasts in epithelial
carcinomas.[2]

o Dipeptidyl Peptidase IV (DPPIV or CD26): A serine protease that cleaves N-terminal
dipeptides from polypeptides, particularly those with a proline or alanine at the penultimate
position.[3]

Quantitative Data

The following tables summarize key quantitative data for Z-Gly-Pro-AMC and the resulting
fluorophore, AMC.

Table 1: Physicochemical and Spectral Properties of Z-Gly-Pro-AMC and AMC
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7-Amino-4-

Property Z-Gly-Pro-AMC .
methylcoumarin (AMC)

Molecular Formula C25H25N306[4] C10HoNO:2

Molecular Weight 463.49 g/mol [4] 175.18 g/mol

Excitation Wavelength (Aex) ~380 nm([1] ~380 nm

o ~460-465 nm (upon cleavage)
Emission Wavelength (Aem) ~460-465 nm

[1]5]

Appearance White to off-white solid[1]
- ) Soluble in DMF or absolute
Solubility Soluble in DMSO[1]
ethanol
Table 2: Kinetic Parameters of Enzymes with Z-Gly-Pro-AMC
Vmax or
. Assay
Enzyme Source Km (uM) Specific .
o Conditions
Activity
Proline-Specific ) N N
) Bovine Serum 54 Not Specified Not Specified
Peptidase (ZIP)
Fibroblast
Activation ) 50 mM Tris, 1 M
) » n >1800 pmol/min/
Protein (FAP), Not Specified Not Specified NaCl, 1 mg/mL
human Hd BSA, pH 7.5

recombinant

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Z-Gly-Pro-AMC.

General Fluorometric Enzyme Assay Protocol

This protocol provides a general framework for measuring enzyme activity using Z-Gly-Pro-

AMC. Specific parameters may need to be optimized for the enzyme of interest.

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.medchemexpress.com/z-gly-pro-amc.html
https://www.medchemexpress.com/z-gly-pro-amc.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/255/825/c0855dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/255/825/c0855dat.pdf
https://pubchem.ncbi.nlm.nih.gov/bioassay/736685
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/255/825/c0855dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/255/825/c0855dat.pdf
https://www.benchchem.com/product/b1580624?utm_src=pdf-body
https://www.benchchem.com/product/b1580624?utm_src=pdf-body
https://www.benchchem.com/product/b1580624?utm_src=pdf-body
https://www.benchchem.com/product/b1580624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

Z-Gly-Pro-AMC stock solution (e.g., 10 mM in DMSO)

Assay Buffer (e.g., 50 mM Tris, pH 7.5, containing any necessary co-factors)

Purified enzyme or cell lysate

96-well black microplate

Fluorescence plate reader
Procedure:
o Prepare Working Solutions:

o Dilute the Z-Gly-Pro-AMC stock solution to the desired final concentration in assay buffer.
It is recommended to perform a substrate titration to determine the optimal concentration.

o Dilute the enzyme preparation to the desired concentration in assay buffer.
o Assay Setup:
o Add 50 pL of the enzyme solution to each well of the 96-well plate.

o For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before
adding the substrate.

o Include appropriate controls:
» Substrate Blank: Assay buffer without enzyme.
» Enzyme Blank: Enzyme solution without substrate.
» Positive Control: A known active enzyme preparation.
« Initiate the Reaction:

o Add 50 pL of the Z-Gly-Pro-AMC working solution to each well to start the reaction.
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o Data Acquisition:

o Immediately place the plate in a fluorescence plate reader pre-heated to the desired
temperature (e.g., 37°C).

o Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with
readings taken at regular intervals (e.g., every 1-2 minutes).

o Use an excitation wavelength of approximately 380 nm and an emission wavelength of
around 460 nm.

e Data Analysis:
o Subtract the background fluorescence (substrate blank) from all readings.

o Determine the rate of reaction (increase in fluorescence per unit of time) from the linear
portion of the curve.

o Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or
converted to molar amounts of product formed using a standard curve generated with free
AMC.

Combined Kinetic Fluorometric Activity Assay for FAP
and Prolyl Oligopeptidase in Plasma

This protocol is adapted from a method to measure the combined activity of FAP and PREP in
plasma samples.[1]

Materials:

Plasma sample

FAP inhibitor (optional, for differentiating enzyme activity)

PREP inhibitor (optional, for differentiating enzyme activity)

Z-Gly-Pro-AMC solution (e.g., 380 uM in buffer)
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e DMSO
e 96-well black microplate
e Fluorescence plate reader
Procedure:
e Sample Preparation:
o In a 96-well plate, pre-incubate 5 L of the plasma sample with:
= 10 pL of a FAP inhibitor (e.g., 250 nM)
» 10 pL of a PREP inhibitor (e.g., 250 nM)
= 10 pL of 0.0025% (v/v) DMSO (for total activity measurement)
o Incubate for 15 minutes at 37°C.
« Initiate the Reaction:

o Add 35 pL of pre-heated Z-Gly-Pro-AMC solution (380 uM) to each well to achieve a final
concentration of 266 uM.

o Data Acquisition:

o Measure the fluorescence kinetically for 30 minutes at 37°C with excitation at 380 nm and
emission at 465 nm.[1]

Visualizations
Enzymatic Cleavage of Z-Gly-Pro-AMC
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Caption: Mechanism of Z-Gly-Pro-AMC cleavage and fluorescence.

Experimental Workflow for a Z-Gly-Pro-AMC Enzyme
Assay
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Caption: A typical workflow for a Z-Gly-Pro-AMC based assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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